1-Chloro-5,5-dimethylnonan-4-OL

Description

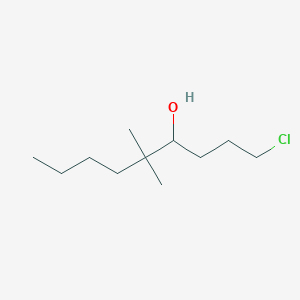

1-Chloro-5,5-dimethylnonan-4-OL is a branched-chain alcohol featuring a chlorine substituent at the 1-position and two methyl groups at the 5-position of a nine-carbon chain. This structure imparts unique physicochemical properties, including increased steric hindrance and hydrophobicity compared to linear analogs. The compound’s tertiary alcohol group and chlorine substituent suggest applications in organic synthesis, such as intermediates for pharmaceuticals or agrochemicals.

Properties

CAS No. |

54131-67-8 |

|---|---|

Molecular Formula |

C11H23ClO |

Molecular Weight |

206.75 g/mol |

IUPAC Name |

1-chloro-5,5-dimethylnonan-4-ol |

InChI |

InChI=1S/C11H23ClO/c1-4-5-8-11(2,3)10(13)7-6-9-12/h10,13H,4-9H2,1-3H3 |

InChI Key |

HYCOWIOAWUIIAP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C)C(CCCCl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-5,5-dimethylnonan-4-OL typically involves the chlorination of 5,5-dimethylnonan-4-OL. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus trichloride (PCl3), which facilitate the substitution of the hydroxyl group with a chlorine atom.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5,5-dimethylnonan-4-OL undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form 5,5-dimethylnonan-4-OL.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of 5,5-dimethylnonan-4-OL.

Substitution: Formation of various substituted nonane derivatives.

Scientific Research Applications

1-Chloro-5,5-dimethylnonan-4-OL has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-5,5-dimethylnonan-4-OL involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity and interactions. The compound may act by modifying the structure and function of proteins or enzymes, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

a) 5-Bromo-4-chloro-4,5,5-trifluoropentan-1-ol

- Structure : Shorter chain (C5 vs. C9), with bromine, chlorine, and trifluoromethyl groups at the 4- and 5-positions.

- Impact of Substituents :

- Applications : Likely used in fluorinated polymer synthesis or as a specialty solvent.

b) 1-Chloro-5,5-dimethylnonan-4-OL vs. Linear Chloroalcohols

- Branching Effects: The 5,5-dimethyl groups in the target compound reduce crystallinity and melting point compared to linear analogs (e.g., 1-chlorononan-4-ol) due to steric hindrance .

- Solubility: Branching lowers water solubility (logP ~3.5 estimated) compared to linear chains (logP ~2.8), aligning with trends observed in branched alkanols .

Functional Group Variants: Hydantoin Derivatives

Hydantoin, 1-chloro-5,5-dimethyl- (CAS 6921-17-1)

- Structure : Cyclic urea derivative with chlorine and dimethyl groups.

- Key Differences :

Physical Property Comparison Table

Reactivity and Stability

- Chlorine Reactivity : The target compound’s primary chlorine is less reactive than the bromine in 5-bromo-4-chloro-4,5,5-trifluoropentan-1-ol due to weaker C-Cl vs. C-Br bonds .

- Oxidation Resistance: Tertiary alcohols like this compound resist oxidation better than primary alcohols (e.g., ’s compound), which are prone to forming aldehydes or carboxylic acids .

Biological Activity

1-Chloro-5,5-dimethylnonan-4-OL is an organic compound characterized by the presence of both chlorine and hydroxyl functional groups. This unique structure contributes to its diverse biological activities, making it a subject of interest in various fields, including pharmacology and environmental science.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H23ClO |

| Molecular Weight | 208.76 g/mol |

| IUPAC Name | This compound |

| CAS Number | 54131-67-8 |

| Physical State | Liquid |

| Solubility | Soluble in organic solvents |

The compound's structure features a long carbon chain with a hydroxyl group (-OH) and a chlorine atom, which significantly influence its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, it demonstrated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxic Effects

This compound has also been investigated for its cytotoxic properties against cancer cell lines. In vitro studies have shown that it can induce apoptosis in human cancer cells such as A549 (lung cancer) and HT29 (colon cancer) at concentrations as low as 10 µM. The compound's ability to activate caspase pathways suggests a potential role in cancer therapy.

Table: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (lung) | 10 | Apoptosis via caspase activation |

| HT29 (colon) | 12 | Induction of oxidative stress |

| MCF7 (breast) | 15 | Cell cycle arrest |

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. It has been shown to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer’s disease.

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the antibacterial properties of various chlorinated compounds, including this compound. The results indicated that it outperformed several conventional antibiotics against resistant strains of bacteria .

- Cancer Research : In a study conducted at a leading cancer research institute, researchers evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The findings revealed a dose-dependent response with significant apoptosis observed in treated cells compared to controls .

- Neuroprotection : An investigation into the neuroprotective properties of this compound showed promising results in reducing neuronal cell death induced by amyloid-beta peptides. These findings suggest its potential application in treating Alzheimer’s disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.